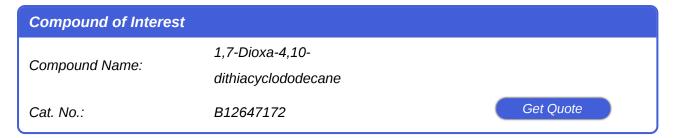


An In-depth Technical Guide to 1,7-Dioxa-4,10-dithiacyclododecane

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CAS Number: 294-95-1

This technical guide provides a comprehensive overview of **1,7-Dioxa-4,10-dithiacyclododecane**, a macrocyclic compound with significant potential in coordination chemistry, catalysis, and as a biomarker. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While extensive experimental data for **1,7-Dioxa-4,10-dithiacyclododecane** is not readily available in public literature, its fundamental properties have been identified.[1] Further properties can be predicted based on its structure and comparison to analogous thia-crown ethers.

Table 1: General and Predicted Physicochemical Properties of **1,7-Dioxa-4,10-dithiacyclododecane**



Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂ S ₂	[1]
Molecular Weight	208.34 g/mol	[1]
IUPAC Name	1,7-Dioxa-4,10- dithiacyclododecane	[1]
Alternate Name	4,10-Dioxa-1,7- dithiacyclododecane	[1]
Predicted Boiling Point	~350-400 °C at 760 mmHg	Cheméo
Predicted Melting Point	Not available	
Predicted LogP	1.8	Cheméo
Predicted Water Solubility	0.2 g/L	Cheméo
Purity (Typical)	≥95%	[2]

Table 2: Spectroscopic Data Summary



Spectroscopy	Data Availability and Key Features
¹ H NMR	Predicted spectrum would show complex multiplets for the methylene protons. Protons adjacent to oxygen would be downfield compared to those adjacent to sulfur.
¹³ C NMR	Predicted spectrum would show distinct signals for the four unique carbon environments. Carbons bonded to oxygen would appear at a higher chemical shift than those bonded to sulfur.[3]
Mass Spectrometry	The NIST WebBook indicates the availability of the electron ionization mass spectrum.[1] Expected fragmentation would involve cleavage of the ether and thioether linkages.
Infrared (IR) Spectroscopy	The NIST WebBook indicates the availability of the IR spectrum.[4] Key absorptions would include C-H stretching, C-O stretching (ether), and C-S stretching (thioether) vibrations.

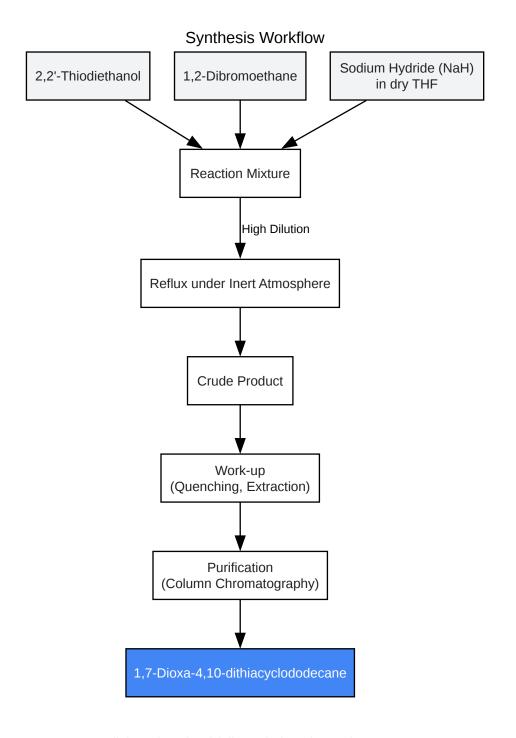
Synthesis and Characterization

A specific, detailed synthesis protocol for **1,7-Dioxa-4,10-dithiacyclododecane** is not explicitly published. However, a plausible route can be designed based on the well-established Williamson ether synthesis, which is commonly used for the preparation of crown ethers and their thio-analogues.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for **1,7-Dioxa-4,10-dithiacyclododecane**.





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Caption: Proposed synthesis of 1,7-Dioxa-4,10-dithiacyclododecane.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar thia-crown ethers.



Materials:

- 2,2'-Thiodiethanol
- 1,2-Dibromoethane
- Sodium Hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride solution
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,2'-thiodiethanol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C.
- The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.
- The resulting solution is then added simultaneously with a solution of 1,2-dibromoethane (1 equivalent) in anhydrous THF, via syringe pump over a period of 8-12 hours, to a larger volume of refluxing anhydrous THF. This high-dilution technique is crucial to favor intramolecular cyclization over intermolecular polymerization.
- After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours.
- The reaction is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.



- The organic solvent is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure **1,7-Dioxa-4,10-dithiacyclododecane**.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and compared with the predicted and available spectral data.

Applications in Research and Development

1,7-Dioxa-4,10-dithiacyclododecane, as a thia-crown ether, is a promising candidate for several applications, primarily due to the presence of soft sulfur donor atoms which exhibit a high affinity for soft heavy metal ions.

Coordination Chemistry and Metal Ion Complexation

This compound is expected to form stable complexes with heavy metal ions such as mercury(II), cadmium(II), lead(II), and silver(I).[5] This property can be exploited for applications in metal ion sensing, extraction, and catalysis.[2]

Experimental Protocol: Study of Metal Ion Complexation by Conductometric Titration

Materials:

- 1,7-Dioxa-4,10-dithiacyclododecane
- A salt of the metal ion of interest (e.g., AgNO₃, Cd(NO₃)₂, Pb(NO₃)₂)
- High-purity solvent (e.g., acetonitrile, methanol, or a binary mixture)
- · Conductivity meter and probe



Microburette

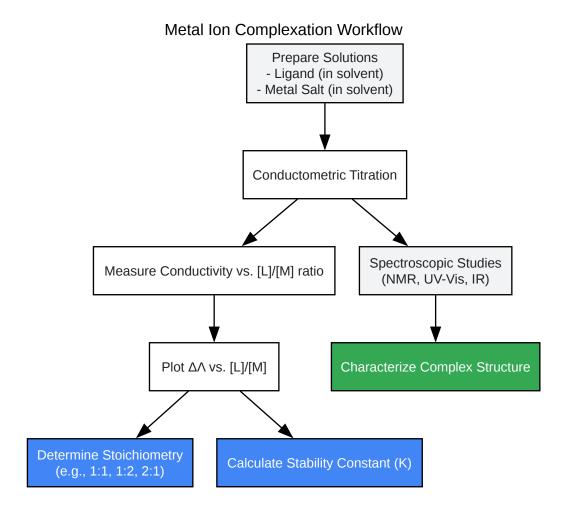
Procedure:

- A solution of the metal salt of a known concentration (e.g., 1 mM) is prepared in the chosen solvent.
- A known volume of the metal salt solution is placed in a thermostated titration cell, and the initial conductivity is recorded.
- A solution of **1,7-Dioxa-4,10-dithiacyclododecane** of a higher concentration (e.g., 20 mM) in the same solvent is prepared.
- The ligand solution is added stepwise in small aliquots to the metal salt solution using a microburette.
- The conductivity is recorded after each addition and equilibration.
- The titration is continued until the molar ratio of ligand to metal is approximately 2:1 or 3:1.
- The change in molar conductivity is plotted against the molar ratio of ligand to metal. The stoichiometry and stability constant of the complex can be determined from the inflection points and the shape of the titration curve.

Metal Ion Complexation Analysis Workflow

The following diagram outlines the workflow for investigating the metal ion complexation properties of **1,7-Dioxa-4,10-dithiacyclododecane**.





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Caption: Workflow for analyzing metal ion complexation.

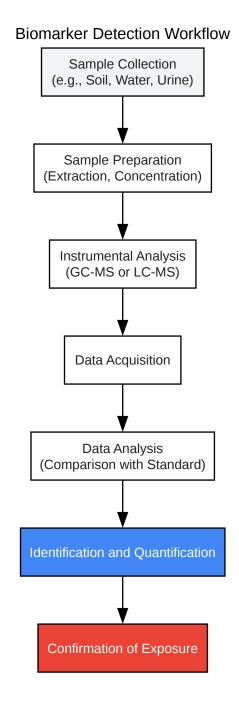
Potential Role as a Biomarker

1,7-Dioxa-4,10-dithiacyclododecane has been identified as a potential degradation product of the chemical warfare agent sulfur mustard (mustard gas). Its detection in environmental or biological samples could therefore serve as a biomarker of exposure.

Detection as a Biomarker Workflow

The following diagram illustrates a generalized workflow for the detection of **1,7-Dioxa-4,10-dithiacyclododecane** in a sample, for instance, in the context of exposure monitoring.





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Caption: Workflow for detection as a mustard gas biomarker.

Conclusion

1,7-Dioxa-4,10-dithiacyclododecane is a macrocyclic compound with considerable potential, particularly in the field of coordination chemistry. Its ability to selectively bind with heavy metal ions makes it a valuable target for research in sensing, remediation, and catalysis.



Furthermore, its connection to the degradation of chemical warfare agents highlights its importance in the development of new analytical methods for exposure verification. Further experimental validation of its physical, chemical, and biological properties will undoubtedly open up new avenues for its application.

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